N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine
Description
N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a branched structure. Its molecular formula is C₁₁H₂₄N₃, featuring an ethyl group and a 1-methylpiperidin-3-yl moiety attached to the primary amine of the ethane-1,2-diamine backbone. While direct experimental data on this compound is sparse in the provided evidence, structural analogs suggest roles in catalysis, corrosion inhibition, and drug design due to its nitrogen-rich framework and conformational flexibility.
Structure
3D Structure
Properties
IUPAC Name |
N'-ethyl-N'-(1-methylpiperidin-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13(8-6-11)10-5-4-7-12(2)9-10/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBRIAFBDKOTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Reductive amination represents a cornerstone strategy for constructing secondary amines. For N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, this method involves the condensation of 1-methylpiperidin-3-amine with ethyl glyoxalate, followed by reduction of the intermediate imine.
Key Reaction Steps:
Optimization Parameters
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Solvent: Dichloromethane or tetrahydrofuran (THF) maximizes imine stability.
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Temperature: Room temperature (20–25°C) prevents side reactions such as over-reduction.
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Stoichiometry: A 1.2:1 molar ratio of NaBH(AcO)₃ to imine ensures complete conversion.
Table 1: Reductive Amination Conditions and Outcomes
| Parameter | Value/Detail | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78 |
| Reducing Agent | NaBH(AcO)₃ | - |
| Reaction Time | 12 hours | - |
| Workup | Aqueous NaOH extraction | - |
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
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Nucleophilic attack by the primary amine on the carbonyl carbon of ethyl glyoxalate.
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Hydride transfer from NaBH(AcO)₃ to the protonated imine intermediate, stabilized by the acetate ligands.
Nucleophilic Substitution with Pre-Functionalized Piperidine
Synthetic Pathway
This route employs 3-chloro-1-methylpiperidine as the electrophilic partner, reacting with N1-ethylethane-1,2-diamine under basic conditions.
Reaction Equation:
Critical Parameters
-
Base Selection: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the amine, enhancing nucleophilicity.
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Temperature: Reflux conditions (80–100°C) accelerate the substitution kinetics.
Table 2: Nucleophilic Substitution Optimization
| Parameter | Value/Detail | Yield (%) |
|---|---|---|
| Solvent | DMF | 65 |
| Base | K₂CO₃ | - |
| Reaction Time | 24 hours | - |
| Purification | Column chromatography (CHCl₃:MeOH) | - |
Limitations
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Competing elimination reactions may occur if steric hindrance around the chloro group is significant.
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Regioselectivity challenges arise if the piperidine derivative contains multiple reactive sites.
Multi-Step Assembly via Intermediate Hydrazones
Strategy Overview
This approach leverages oxime intermediates to construct the ethane-1,2-diamine backbone. The synthesis begins with the formation of a hydrazone from 1-methylpiperidin-3-carbaldehyde, followed by reduction and alkylation.
Stepwise Procedure:
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Hydrazone Formation: Reaction of 1-methylpiperidin-3-carbaldehyde with hydrazine hydrate in ethanol.
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Reduction: Catalytic hydrogenation using Raney nickel converts the hydrazone to the corresponding primary amine.
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Ethylation: Treatment with ethyl bromide in the presence of a base introduces the ethyl group.
Yield and Selectivity
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Hydrazone Synthesis: Quantitative yields under mild conditions.
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Reduction Step: 83% yield using Raney nickel and ammonia-saturated methanol.
Table 3: Multi-Step Synthesis Performance
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, EtOH | >95 |
| Reduction | Raney Ni, H₂, NH₃/MeOH | 83 |
| Ethylation | Ethyl bromide, K₂CO₃ | 72 |
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison for this compound
| Method | Advantages | Disadvantages | Overall Yield (%) |
|---|---|---|---|
| Reductive Amination | High selectivity, mild conditions | Requires anhydrous solvents | 78 |
| Nucleophilic Substitution | Straightforward reagents | Long reaction times | 65 |
| Multi-Step Assembly | Flexible intermediate modification | Labor-intensive purification | 58 |
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, each with distinct chemical and physical properties .
Scientific Research Applications
N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethane-1,2-diamine derivatives are widely studied for their diverse applications. Below is a comparative analysis of N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine with structurally or functionally related compounds:
Linear Polyamines vs. Branched Derivatives
- DETA (N1-(2-Aminoethyl)ethane-1,2-diamine): A linear triamine with three -NH- groups. Exhibits high corrosion inhibition efficiency (~85% at 1 mM) on mild steel in acidic media due to strong adsorption via multiple nitrogen lone pairs .
- TETA (N1-(2-(2-Aminoethylamino)ethyl)ethane-1,2-diamine): A tetraamine with four -NH- groups. Shows superior inhibition efficiency (~92%) compared to DETA, attributed to increased electron density and surface coverage .
- This compound :
The branched piperidine substituent reduces linearity but introduces steric bulk and enhanced lipophilicity. This may improve membrane permeability in biological systems or alter adsorption dynamics in corrosion inhibition compared to linear analogs .
Piperidine-Containing Analogues
- N1-Methyl-N1-((1-Methylpiperidin-4-yl)Methyl)Ethane-1,2-Diamine (CAS 1353951-83-3): Structural isomer with a methyl group on the piperidine nitrogen and a 4-position substitution. Used in combinatorial nanoparticle design for mRNA delivery, highlighting the role of piperidine in enhancing cellular uptake .
- N1-Ethyl-N1-((1-Methylpiperidin-4-yl)Methyl)Ethane-1,2-Diamine (CAS 1353951-95-7): Differs in the piperidine substitution position (4- vs. 3-yl).
Schiff Base Derivatives
- EDDB (N1,N1′-(Ethane-1,2-Diyl)Bis-(N2-(4-(Dimethylamino)Benzylidene))Ethane-1,2-Diamine): A Schiff base with two aromatic imine groups. Demonstrates 94% corrosion inhibition on C-steel in HCl via planar adsorption and π-electron interactions .
- This compound :
Lacks imine groups but may adsorb on metal surfaces through amine lone pairs and piperidine’s tertiary nitrogen. Computational studies (e.g., DFT) could predict its inhibition efficiency relative to EDDB .
Coordination Chemistry
- mep (N,N’-Dimethyl-N,N’-Bis(2-Pyridylmethyl)Ethane-1,2-Diamine) :
A tetradentate ligand forming stable Mn complexes for catalytic epoxidation of 1,3-butadiene (>99% selectivity). The pyridyl groups enhance metal binding . - This compound :
The piperidine nitrogen and primary/secondary amines could act as a tridentate ligand. Steric hindrance from the ethyl group might reduce coordination stability compared to mep .
Comparative Data Table
Q & A
Q. What synthetic methodologies are recommended for synthesizing N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine?
- Methodological Answer : Synthesis typically involves alkylation or condensation of ethylenediamine derivatives. For example:
- Alkylation : Reacting ethylenediamine with 1-methylpiperidin-3-yl ethyl halides under reflux in ethanol or THF, followed by purification via column chromatography .
- Reductive Amination : Using platinum-catalyzed hydrogenation of pre-functionalized intermediates (e.g., benzylated amines) under controlled H₂ pressure .
- General Procedure : Similar to the preparation of hydrobromide salts, where intermediates are treated with HBr in ethanol and crystallized .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Storage : Keep in airtight containers at -20°C, protected from moisture and light .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .
Q. Which analytical techniques are effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular structure .
- Purity Assessment : HPLC with UV detection (λmax ~255 nm) or GC-MS for volatile derivatives .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in coordination chemistry?
- Methodological Answer :
- Bidentate Ligand Design : The ethylenediamine backbone enables chelation of metal ions (e.g., Co³⁺, Fe³⁺). Example: Cis/trans-[Co(en)₂Cl₂]⁺ complexes, where "en" is ethane-1,2-diamine .
- Stereochemical Control : Optimize reaction pH and temperature to favor specific stereoisomers during complex formation .
- Application : Study redox behavior via cyclic voltammetry or catalytic activity in oxidation reactions .
Q. What computational methods predict the corrosion inhibition efficiency of ethane-1,2-diamine derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate adsorption energies on metal surfaces (e.g., Fe(110)) to model inhibitor-metal interactions .
- Molecular Dynamics (MD) : Simulate inhibitor film formation under aqueous conditions to assess durability .
- Quantum Espresso Package : Benchmark electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental efficiency .
Q. How can structure-activity relationship (SAR) studies optimize biological activity while mitigating toxicity?
- Methodological Answer :
- In Vitro Assays : Evaluate antiproliferative activity (e.g., against Plasmodium falciparum) using MTT assays, comparing IC₅₀ values of derivatives .
- Toxicity Screening : Use zebrafish models or human cell lines (e.g., HEK293) to assess acute toxicity and organ-specific effects .
- SAR Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability without compromising target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
